molecular formula C30H52O23S3 B10778494 Thio-maltopentaose

Thio-maltopentaose

Cat. No. B10778494
M. Wt: 876.9 g/mol
InChI Key: HQMKYAZGNUQLJB-DCFYERRSSA-N
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Description

Thio-Maltopentaose is an oligosaccharide derivative where one or more oxygen atoms in the maltopentaose structure are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thio-Maltopentaose typically involves the substitution of oxygen atoms in maltopentaose with sulfur atoms. This can be achieved through several synthetic routes, including:

    Thio-glycosylation: This method involves the reaction of maltopentaose with thiol-containing reagents under acidic or basic conditions to replace the oxygen atoms with sulfur.

    Sulfur Insertion: Another approach is the direct insertion of sulfur atoms into the glycosidic bonds of maltopentaose using sulfurizing agents.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using cyclodextrin glycosyltransferase from bacteria such as Bacillus circulans. This enzyme can facilitate the incorporation of sulfur atoms into the maltopentaose structure under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Thio-Maltopentaose can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.

    Substitution: this compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Thio-Maltopentaose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Thio-Maltopentaose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes such as cyclodextrin glycosyltransferase, altering their activity and influencing the production of cyclic maltooligosaccharides . The sulfur atoms in this compound can also participate in redox reactions, impacting cellular processes and signaling pathways.

Comparison with Similar Compounds

Thio-Maltopentaose can be compared with other sulfur-containing oligosaccharides and thioglycosides. Similar compounds include:

    Thio-Maltotriose: A shorter oligosaccharide with sulfur substitution.

    Thio-Maltotetraose: An intermediate-length oligosaccharide with sulfur atoms.

    Thioglucose: A monosaccharide derivative with sulfur substitution.

Uniqueness: this compound is unique due to its specific length and the presence of multiple sulfur atoms, which confer distinct chemical and biological properties compared to shorter or longer sulfur-containing oligosaccharides .

properties

Molecular Formula

C30H52O23S3

Molecular Weight

876.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O23S3/c31-1-6-11(36)12(37)20(45)29(50-6)55-24-9(4-34)48-27(18(43)15(24)40)53-23-8(3-33)51-30(21(46)14(23)39)56-25-10(5-35)47-26(17(42)16(25)41)52-22-7(2-32)49-28(54)19(44)13(22)38/h6-46,54H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1

InChI Key

HQMKYAZGNUQLJB-DCFYERRSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)S[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)S)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)SC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)S)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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